![molecular formula C20H18N4O2S B12484420 4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12484420.png)
4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a triazole ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin, which is then functionalized to introduce the triazole and benzonitrile groups. The key steps include:
Formation of 2,3-dihydro-1,4-benzodioxin: This can be achieved by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the triazole ring: This involves the reaction of the benzodioxin derivative with an appropriate azide under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Attachment of the benzonitrile group: This step typically involves a nucleophilic substitution reaction where the triazole derivative is reacted with a benzonitrile precursor.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles or electrophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its functional groups allow for the design of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: This compound shares the benzodioxin ring but differs in the presence of a butanoic acid group instead of the triazole and benzonitrile groups.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound features the benzodioxin ring and a sulfonamide group, making it structurally similar but functionally different.
Uniqueness
4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is unique due to its combination of a benzodioxin ring, a triazole ring, and a benzonitrile moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H18N4O2S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C20H18N4O2S/c1-2-24-19(16-7-8-17-18(11-16)26-10-9-25-17)22-23-20(24)27-13-15-5-3-14(12-21)4-6-15/h3-8,11H,2,9-10,13H2,1H3 |
InChI Key |
ATMKOUMWXWQDIX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C#N)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)methanamine](/img/structure/B12484338.png)
![1-(1-ethylpyrrolidin-2-yl)-N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B12484340.png)
![N-{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12484341.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B12484349.png)
![N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B12484351.png)

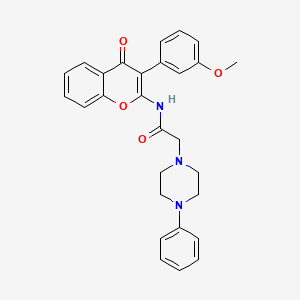
![3-{[(2-Fluorophenyl)methyl]amino}adamantan-1-ol](/img/structure/B12484377.png)
![Propan-2-yl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B12484383.png)
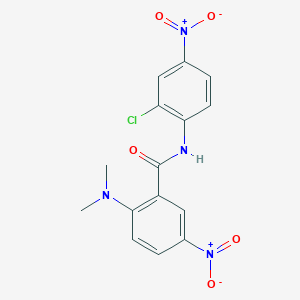
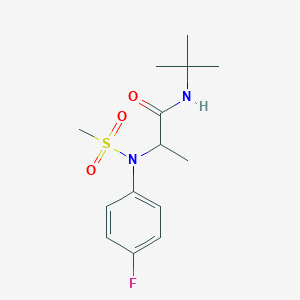
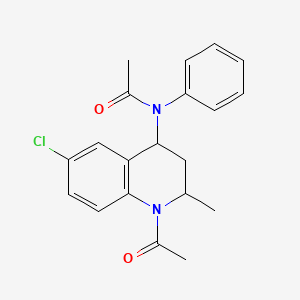
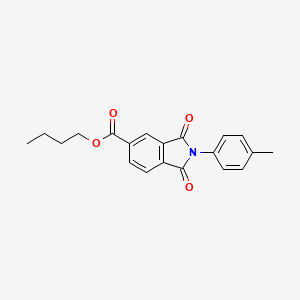
![2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B12484418.png)
